molecular formula C14H17LiN2O4 B2793083 Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate CAS No. 2470440-58-3

Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate

Cat. No.: B2793083
CAS No.: 2470440-58-3
M. Wt: 284.24
InChI Key: IKIHKQFKEYOKSL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate is a lithium salt of a modified 1,6-naphthyridine derivative. The compound features a bicyclic 3,4-dihydro-2H-1,6-naphthyridine core, substituted at position 1 with a tert-butoxycarbonyl (Boc) group and at position 2 with a carboxylate moiety. The Boc group ((2-methylpropan-2-yl)oxycarbonyl) serves as a protective group, enhancing stability during synthesis or under specific physiological conditions. The lithium counterion improves solubility in polar solvents, making the compound suitable for applications requiring aqueous compatibility.

Properties

IUPAC Name

lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.Li/c1-14(2,3)20-13(19)16-10-6-7-15-8-9(10)4-5-11(16)12(17)18;/h6-8,11H,4-5H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIHKQFKEYOKSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1C(CCC2=C1C=CN=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The primary structural analogues include 1,5- and 1,6-naphthyridine derivatives with variations in substituents, counterions, and functional groups. A key comparator is N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) from the provided evidence .

Property Target Compound Compound 67
Core Structure 3,4-Dihydro-2H-1,6-naphthyridine 1,4-Dihydro-1,5-naphthyridine
Substituents - Position 1: Boc-protected carbamate
- Position 2: Carboxylate (Li+ salt)
- Position N1: Pentyl chain
- Position N3: 3,5-Dimethyladamantyl carboxamide
Functional Groups Carboxylate (ionic), Boc (protective) Carboxamide (neutral), Adamantyl (lipophilic)
Molecular Formula Estimated: ~C₁₅H₂₀LiN₂O₅* C₂₆H₃₅N₃O₂
Molecular Weight ~315.3 g/mol (estimated) 421.6 g/mol
Synthetic Yield Not reported 25% (purified by TLC)
Key Spectral Data Not reported LC-MS (APCI+): m/z 422 (MH⁺)
IR: N-H, C=O stretches

*Note: Molecular formula estimation assumes a 1,6-naphthyridine core (C₈H₈N₂) + Boc (C₅H₉O₃) + carboxylate (COOLi).

Physicochemical Properties

  • Solubility : The lithium salt in the target compound likely exhibits higher aqueous solubility compared to neutral analogues like Compound 66. The Boc group may reduce hygroscopicity relative to free carboxylates.
  • Stability : The Boc group protects the carbamate from hydrolysis under basic conditions, whereas Compound 67’s carboxamide is stable across a broader pH range.
  • Lipophilicity : Compound 67’s adamantyl group significantly increases hydrophobicity (logP ~5.5 estimated), contrasting with the target compound’s polar carboxylate (logP ~1.2 estimated).

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate, and how can researchers optimize yield? A: The compound’s synthesis typically involves multi-step routes, starting with condensation reactions. For example:

  • Step 1: React 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine to form a thiopyrano intermediate .
  • Step 2: Functionalize the intermediate via tert-butyloxycarbonyl (Boc) protection and carboxylation, followed by lithium salt formation.
  • Optimization: Control reaction temperature (e.g., 0–90°C gradients) and use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield (70–80%) .

Basic Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques include:

  • 1H/13C NMR: Assign peaks for the naphthyridine core (δ 7.5–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.3 ppm, singlet) .
  • IR Spectroscopy: Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylate: ~1600–1650 cm⁻¹) .
  • HPLC-MS: Validate purity (>95%) and molecular ion consistency .

Advanced Mechanistic Insights

Q: How can researchers investigate the reaction mechanisms involved in the compound’s synthesis or degradation? A: Advanced approaches include:

  • Kinetic Studies: Monitor intermediate formation via in-situ FTIR or UV-Vis spectroscopy under varied temperatures/pH .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map energy barriers for Boc deprotection or carboxylate stabilization .
  • Isotopic Labeling: Track oxygen exchange in carboxylate groups using 18O-labeled reagents to study hydrolysis pathways .

Stability and Storage (Advanced)

Q: What methodologies assess the compound’s stability under different storage or experimental conditions? A: Design accelerated stability studies:

  • Thermal Stress: Incubate samples at 40–60°C for 4–8 weeks; analyze degradation via HPLC to identify byproducts (e.g., decarboxylation products) .
  • Light Exposure: Use ICH Q1B guidelines to test photostability under UV/visible light; quantify decomposition with LC-MS .
  • Humidity Control: Store in desiccators with controlled RH (20–80%) and monitor hygroscopicity via TGA .

Biological Activity Screening (Advanced)

Q: How can researchers evaluate the compound’s potential bioactivity while minimizing false positives? A: Follow tiered screening:

  • In-Vitro Assays: Use enzyme-linked targets (e.g., kinases, proteases) with positive/negative controls. IC50 values should be validated via dose-response curves (triplicate runs) .
  • Cell-Based Studies: Prioritize cytotoxicity assays (MTT or resazurin) in diverse cell lines (HEK293, HepG2) to rule off-target effects .
  • Counter-Screens: Test against structurally similar analogs to confirm specificity .

Handling and Safety Protocols

Q: What safety measures are recommended for handling this compound, given its structural complexity? A: Key protocols include:

  • Toxicological Profiling: Reference analogous naphthyridines’ LD50 data (oral/IV routes) from ToxCast or PubChem .
  • PPE Requirements: Use nitrile gloves, fume hoods for powder handling, and explosion-proof refrigerators for storage .
  • Waste Disposal: Neutralize acidic/basic byproducts before incineration .

Resolving Data Contradictions (Advanced)

Q: How should researchers address discrepancies in synthetic yields or bioactivity data across studies? A: Systematic approaches include:

  • Method Reproducibility: Compare solvent purity, catalyst batches, and instrumentation (e.g., NMR field strength) .
  • Meta-Analysis: Use tools like RevMan to aggregate data from peer-reviewed studies, highlighting outliers via funnel plots .
  • Collaborative Validation: Partner with independent labs to cross-verify results under standardized protocols .

Scale-Up Challenges (Advanced)

Q: What engineering principles mitigate challenges in scaling up synthesis? A: Apply chemical engineering frameworks:

  • Process Simulation: Use Aspen Plus to model heat/mass transfer during carboxylation, optimizing reactor design .
  • Membrane Technologies: Implement nanofiltration for lithium ion separation, reducing solvent waste .
  • Powder Dynamics: Characterize particle size (laser diffraction) to prevent agglomeration during lyophilization .

Alternative Synthetic Routes (Advanced)

Q: Are there greener or more efficient alternatives to traditional synthesis? A: Emerging strategies include:

  • Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hrs) and improve Boc group retention .
  • Flow Chemistry: Continuous reactors enhance mixing for carboxylation steps, achieving >90% conversion .
  • Biocatalysis: Explore lipases or esterases for enantioselective modifications .

Computational Modeling for Drug Design (Advanced)

Q: How can molecular modeling predict the compound’s interactions with biological targets? A: Advanced workflows:

  • Docking Studies: Use AutoDock Vina to simulate binding to protein active sites (e.g., COX-2, EGFR) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
  • QSAR Modeling: Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.